molecular formula C14H17NO6 B1646583 4-[(Boc-amino)methyl]-phthalic acid

4-[(Boc-amino)methyl]-phthalic acid

Cat. No.: B1646583
M. Wt: 295.29 g/mol
InChI Key: YRCKETVGEDEDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Boc-amino)methyl]-phthalic acid is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

Recent studies have indicated that derivatives of anthranilic acid, which may share structural similarities with 4-[(Boc-amino)methyl]-phthalic acid, exhibit promising antitubercular properties. For instance, a series of compounds were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies highlighted that the presence of specific functional groups significantly influenced the potency of these compounds .

Table 1: Antitubercular Activity of Related Compounds

CompoundStructureIC50 (µM)
1Anthranilic Acid Derivative38
2Brominated Analog45
3Modified Anthranilic Acid34

The analysis revealed that modifications to the carboxylic acid moiety were crucial for maintaining biological activity .

Drug Development and Prodrugs

This compound can serve as a precursor in the synthesis of prodrugs designed to enhance bioavailability and therapeutic efficacy. Prodrugs based on similar structures have been explored for their potential in cancer therapy, particularly targeting folate metabolism pathways . The incorporation of Boc-protected amino acids allows for selective activation in tumor environments, thereby minimizing systemic toxicity.

Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. This compound can be utilized as a building block in the formation of peptides that exhibit specific biological activities, including antimicrobial and anticancer properties .

Table 2: Applications in Peptide Synthesis

ApplicationDescription
Antimicrobial PeptidesDevelopment of peptides with enhanced activity against resistant strains
Anticancer PeptidesTargeted delivery systems for chemotherapy agents

Case Study: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on compounds related to this compound to determine the impact of various substituents on biological activity. The study revealed that bulky hydrophobic groups significantly increased binding affinity to target proteins involved in disease pathways .

Case Study: Prodrug Efficacy in Cancer Treatment

In a study examining prodrugs derived from Boc-protected amino acids, researchers demonstrated improved efficacy in tumor models when compared to traditional chemotherapeutics. The prodrugs exhibited selective activation within tumor tissues, leading to enhanced therapeutic indices .

Chemical Reactions Analysis

Boc Deprotection

The Boc group is cleaved under acidic or catalytic conditions:

MethodConditionsSelectivitySource
Aqueous H₃PO₄Mild, room temperatureRetains CBZ, TBDMS, methyl esters
Magic blue (MB⁺)/Et₃SiHCatalytic, mildCompatible with esters/ethers
HCl (gaseous)In dichloromethaneHigh efficiency

Deprotection yields the primary amine, enabling subsequent functionalization (e.g., amidation, alkylation) .

Carboxylic Acid Functionalization

The phthalic acid’s carboxylic acids undergo typical reactions:

Esterification

  • Reagents : Methanol/H⁺ or DCC/DMAP.

  • Example : Methyl ester formation for improved solubility in Suzuki-Miyaura couplings .

Amidation

  • Protocol : Activation with EDC/HOBt, reaction with amines (e.g., morpholine, piperidine) .

  • Yield : 64–94% for heterocyclic amine adducts .

Peptide Coupling

  • Applications : Synthesis of DPP-IV inhibitors via condensation with amino acid esters .

  • Conditions : Boc-deprotected amine + Fmoc- or Alloc-protected amino acids .

Heterocycle Formation

The aminomethyl group participates in cyclization reactions:

  • AgNO₃-promoted cyclization : Forms enantioenriched N-alkyl-3-pyrrolines in the presence of propargyl derivatives .

  • Palladium-catalyzed arylation : Generates bi- or tricyclic systems for pharmaceutical intermediates .

Catalytic Cross-Coupling

The aromatic ring supports metal-catalyzed reactions:

  • Suzuki-Miyaura : Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane at 100°C achieves 94% yield with aryl boronic acids .

  • Heck coupling : Limited data, but analogous phthalic acid derivatives show reactivity with Pd(OAc)₂ .

Stability and Side Reactions

  • Thermal decomposition : Observed at >158°C .

  • Racemization : Minimal during Boc deprotection due to mild conditions .

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phthalic acid

InChI

InChI=1S/C14H17NO6/c1-14(2,3)21-13(20)15-7-8-4-5-9(11(16)17)10(6-8)12(18)19/h4-6H,7H2,1-3H3,(H,15,20)(H,16,17)(H,18,19)

InChI Key

YRCKETVGEDEDTC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound (76.4 mg) obtained in Example 129-3 was dissolved in methanol (4.5 ml). A 1 mol/l sodium hydroxide aqueous solution (2.3 ml) was dropped in this solution. Then, the solution was stirred at room temperature for 2 hours and then neutralized with the addition of 1 mol/l hydrochloric acid (2.3 ml). The residue obtained by distilling the solvent off was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (65.3 mg) as a pale-yellow oily substance.
Name
compound
Quantity
76.4 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.